Granisetron-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

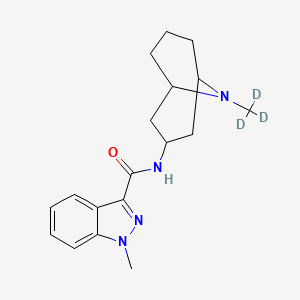

1-methyl-N-[9-(trideuteriomethyl)-9-azabicyclo[3.3.1]nonan-3-yl]indazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O/c1-21-13-6-5-7-14(21)11-12(10-13)19-18(23)17-15-8-3-4-9-16(15)22(2)20-17/h3-4,8-9,12-14H,5-7,10-11H2,1-2H3,(H,19,23)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFWNKCLOYSRHCJ-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCCC1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C2CCCC1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Structure of Granisetron-d3

Introduction: Granisetron is a potent and selective serotonin 5-HT3 receptor antagonist, widely utilized as an antiemetic agent to mitigate nausea and vomiting, particularly those induced by chemotherapy and radiotherapy. To facilitate pharmacokinetic, bioequivalence, and metabolic studies, a stable isotope-labeled version, Granisetron-d3, was developed. This document provides an in-depth technical overview of the chemical properties, structure, synthesis, and analytical applications of this compound, tailored for researchers, scientists, and professionals in drug development. This compound serves as an ideal internal standard for quantitative bioanalysis using mass spectrometry, ensuring accuracy and precision by correcting for procedural variations.

Chemical Structure and Isotopic Labeling

This compound is the deuterium-labeled analogue of Granisetron. The three deuterium atoms are typically incorporated into one of the N-methyl groups of the molecule. It is critical for researchers to note that commercial availability includes two primary isotopologues, distinguished by the location of the deuterium label, which are identified by different CAS numbers.

-

CAS 1224925-76-1: The deuterium label is on the methyl group attached to the indazole ring.[1][2][3]

-

CAS 1224925-64-7: The deuterium label is on the methyl group of the 9-azabicyclo[3.3.1]nonane moiety.[4][5]

The most commonly referenced isotopologue for bioanalytical standards is CAS 1224925-76-1 .

IUPAC Name: 1-(methyl-d3)-N-[(3-endo)-9-methyl-9-azabicyclo[3.3.1]non-3-yl]-1H-indazole-3-carboxamide.[1]

Chemical and Physical Properties

The key physicochemical properties of this compound are summarized below. These data are essential for the handling, storage, and preparation of analytical standards.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₂₁D₃N₄O | [1] |

| Molecular Weight | 315.4 g/mol | [1] |

| CAS Number | 1224925-76-1 (Indazole-methyl-d3) or 1224925-64-7 (Bicyclo-methyl-d3) | [6][7][8] |

| Appearance | White to Off-White Crystalline Solid | [8] |

| Purity | ≥99% deuterated forms (d1-d3) | [1] |

| Solubility | Soluble in Methanol | [1] |

| Storage Temperature | -20°C Freezer | [8] |

| SMILES | CN1[C@H]2C--INVALID-LINK--C[C@@H]1CCC2 | [1] |

| InChI | InChI=1S/C18H24N4O/c1-21-13-6-5-7-14(21)11-12(10-13)19-18(23)17-15-8-3-4-9-16(15)22(2)20-17/h3-4,8-9,12-14H,5-7,10-11H2,1-2H3,(H,19,23)/t12-,13+,14-/i2D3 | [1] |

Spectroscopic Data and Analysis

Mass Spectrometry

The primary application of this compound is as an internal standard in LC-MS/MS assays. Its +3 Dalton mass shift from the parent compound allows for its distinct detection while ensuring it co-elutes and experiences similar ionization and matrix effects as the analyte.

| Compound | Precursor Ion ([M+H]⁺) | Product Ion | Typical Collision Energy | Reference(s) |

| Granisetron | m/z 313.4 | m/z 138 | ~12 eV | [9][10] |

| This compound | m/z 316.4 | m/z 138 | ~12 eV | [11][12] |

The fragmentation pathway involves the cleavage of the amide bond, leading to the formation of a stable fragment ion. Since the deuterium label is on the indazole portion which is lost as a neutral fragment, the detected product ion is identical for both the labeled and unlabeled compounds.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | CAS 1224925-76-1 | LGC Standards [lgcstandards.com]

- 3. Sapphire North America [sapphire-usa.com]

- 4. clearsynth.com [clearsynth.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. This compound - CAS - 1224925-76-1 | Axios Research [axios-research.com]

- 8. Page loading... [wap.guidechem.com]

- 9. Rapid determination of granisetron in human plasma by liquid chromatography coupled to tandem mass spectrometry and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the simultaneous analysis of granisetron and 7-hydroxy granisetron in human plasma and urine samples: application in a clinical pharmacokinetic study in pregnant subject - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Granisetron-d3 in Research: A Technical Guide to its Application as an Internal Standard in Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of Granisetron-d3 in research, focusing on its critical role as an internal standard for the quantitative analysis of the antiemetic drug granisetron. The use of a stable isotope-labeled internal standard like this compound is paramount for achieving accurate and precise results in bioanalytical methods, particularly in pharmacokinetic and toxicokinetic studies.

The Core Principle: Isotope Dilution Mass Spectrometry

This compound, a deuterated analog of granisetron, serves as an ideal internal standard for quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The underlying principle is isotope dilution, a gold-standard method in analytical chemistry. By introducing a known quantity of this compound into a biological sample prior to processing, any variations in sample preparation, such as extraction efficiency, and instrument response are effectively normalized. This is because this compound is chemically identical to granisetron and thus exhibits the same behavior during extraction, chromatography, and ionization. However, its slightly higher mass allows it to be distinguished from the unlabeled analyte by the mass spectrometer.

Quantitative Data Summary

The following tables summarize key quantitative parameters from various validated LC-MS/MS methods for the determination of granisetron in biological matrices using a stable isotope-labeled internal standard, often this compound.

Table 1: Mass Spectrometry Parameters for Granisetron and its Internal Standard

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |

| Granisetron | 313.4 | 138 | Positive Electrospray Ionization (ESI+) | [1] |

| This compound | 316.4 (inferred) | 141 (inferred) | Positive Electrospray Ionization (ESI+) | N/A |

| 7-hydroxy granisetron | Not Specified | Not Specified | Positive Electrospray Ionization (ESI+) | [2][3] |

| Stable Isotope Labeled 7-hydroxy granisetron | Not Specified | Not Specified | Positive Electrospray Ionization (ESI+) | [2][3] |

Note: The exact m/z for this compound and its product ion can vary slightly based on the specific labeling pattern.

Table 2: Chromatographic Conditions and Method Performance

| Parameter | Method 1 | Method 2 | Method 3 |

| Chromatographic Column | Xselect HSS T3 | Agilent TC-C18 (150 mm × 4.6 mm, 5μm) | Not Specified |

| Mobile Phase | 20% acetonitrile in water with 0.2 mM ammonium formate and 0.14% formic acid (pH 4) | Acetonitrile: 0.05 M potassium dihydrogen phosphate (pH 3.0) (65:35 v/v) | Not Specified |

| Flow Rate | Isocratic | 1.0 ml/min | Not Specified |

| Linearity Range (ng/mL) | 0.5-100 (plasma), 2-2000 (urine) | 0.02-20 | Not Specified |

| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5 (plasma), 2 (urine) | 0.02 | 0.05 |

| Precision (% CV) | <10% | <15% | Not Specified |

| Accuracy | >85% | Within 10% of nominal | Not Specified |

| Reference | [2][3] | [1] | [4] |

Experimental Protocols

Below are detailed methodologies for the key experiments involved in the quantification of granisetron using this compound as an internal standard.

Sample Preparation: Protein Precipitation

This method is rapid and suitable for high-throughput analysis.

Protocol:

-

To 100 µL of plasma sample in a microcentrifuge tube, add a known amount of this compound working solution.

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE offers a cleaner extract compared to protein precipitation.

Protocol:

-

To 500 µL of plasma sample, add the internal standard (this compound).

-

Add 5 mL of an organic extraction solvent (e.g., a mixture of ethyl acetate and hexane).

-

Vortex for 5 minutes to ensure thorough mixing.

-

Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Transfer the organic layer to a new tube and evaporate to dryness.

-

Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

-

Column: A reversed-phase C18 column (e.g., Xselect HSS T3, 2.1 x 100 mm, 2.5 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Gradient: A suitable gradient to ensure separation of granisetron from matrix components.

-

Injection Volume: 5-10 µL.

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Granisetron: 313.4 → 138.0

-

This compound: 316.4 → 141.0 (example transition)

-

-

Collision Energy: Optimized for each transition.

-

Ion Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, desolvation gas flow).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Bioanalytical workflow for granisetron quantification.

Caption: Principle of internal standard correction.

References

- 1. researchgate.net [researchgate.net]

- 2. msesiom2.demo.elsevierpure.com [msesiom2.demo.elsevierpure.com]

- 3. Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the simultaneous analysis of granisetron and 7-hydroxy granisetron in human plasma and urine samples: application in a clinical pharmacokinetic study in pregnant subject - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pjps.pk [pjps.pk]

The Role of Granisetron-d3 as an Internal Standard in Bioanalytical Methods: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quantitative analysis of pharmaceuticals in biological matrices is a cornerstone of drug development, demanding the highest levels of accuracy and precision. The use of stable isotope-labeled internal standards, particularly deuterated analogs like Granisetron-d3, is considered the gold standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis. This technical guide provides an in-depth exploration of the mechanism of action of this compound as an internal standard. It details a validated UPLC-MS/MS method for the quantification of granisetron in human plasma, presenting comprehensive experimental protocols and quantitative performance data. Furthermore, this guide illustrates the underlying principles and workflows through detailed diagrams to aid in the practical application of these methods in a research and development setting.

Introduction: The Imperative for a Reliable Internal Standard

In quantitative bioanalysis, an internal standard (IS) is a compound of known concentration added to samples, calibrators, and quality controls to correct for analytical variability. An ideal IS should mimic the analyte's behavior throughout the entire analytical process, including sample preparation, chromatography, and ionization.[1] Stable isotope-labeled (SIL) internal standards, where one or more atoms of the analyte are replaced with their heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N), are considered the most effective choice.[1]

This compound is the deuterated analog of granisetron, a potent and selective serotonin 5-HT3 receptor antagonist used as an antiemetic.[2][3] By incorporating three deuterium atoms, this compound is chemically almost identical to granisetron but has a distinct mass, allowing it to be differentiated by a mass spectrometer.

Mechanism of Action as an Internal Standard

The "mechanism of action" of this compound as an internal standard is not pharmacological but rather physicochemical and analytical. Its efficacy stems from its near-identical properties to the unlabeled granisetron.

Key Principles:

-

Co-elution: Due to its similar chemical structure, this compound exhibits nearly identical chromatographic behavior to granisetron, meaning they elute from the analytical column at virtually the same time. This is crucial for compensating for matrix effects that can vary across a chromatographic run.

-

Similar Extraction Recovery: During sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction), any loss of the analyte is mirrored by a proportional loss of the deuterated internal standard.

-

Compensation for Matrix Effects: Matrix effects, the suppression or enhancement of ionization of the analyte by co-eluting matrix components, are a significant source of imprecision in LC-MS/MS assays.[4] Because this compound co-elutes with granisetron and has the same ionization characteristics, it experiences the same degree of ion suppression or enhancement. By using the ratio of the analyte peak area to the internal standard peak area for quantification, these variations are effectively normalized.

The following diagram illustrates the logical relationship of why a deuterated internal standard is effective in correcting for analytical variability.

Caption: Logical workflow of deuterated internal standard correction.

Pharmacological Context: Granisetron's Mechanism of Action

While not directly related to its function as an internal standard, understanding the pharmacological action of granisetron is crucial for drug development professionals. Granisetron is a selective antagonist of the 5-hydroxytryptamine type 3 (5-HT3) receptor.[5][6] These receptors are ligand-gated ion channels located on peripheral vagal nerve terminals and centrally in the chemoreceptor trigger zone (CTZ) of the brain.[5][7] Chemotherapeutic agents can cause the release of serotonin from enterochromaffin cells in the gut, which then stimulates 5-HT3 receptors, initiating the vomiting reflex.[7] Granisetron blocks these receptors, thereby preventing nausea and vomiting.[6][7]

The simplified signaling pathway is depicted below.

Caption: Simplified signaling pathway of Granisetron's antiemetic action.

Experimental Protocol: UPLC-MS/MS Quantification of Granisetron in Human Plasma

This section details a validated UPLC-MS/MS method for the quantification of granisetron in human plasma using this compound as the internal standard.[2]

Materials and Reagents

-

Granisetron hydrochloride reference standard

-

This compound internal standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (ACS grade)

-

Ammonium formate (AR grade)

-

Ultrapure water

-

Human plasma (with heparin anticoagulant)

Instrumentation

-

UPLC System: Shimadzu 30 Series or equivalent

-

Mass Spectrometer: Sciex API 5500 or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

Data System: Analyst software (v.1.6.3) or equivalent

Stock and Working Solutions

-

Granisetron Stock Solution (1 mg/mL): Accurately weigh and dissolve granisetron hydrochloride in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the granisetron stock solution with 50% methanol to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound in the protein precipitation solvent (acetonitrile with 0.2% formic acid).

Sample Preparation (Protein Precipitation)

The following diagram outlines the sample preparation workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. pjps.pk [pjps.pk]

- 3. caymanchem.com [caymanchem.com]

- 4. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]

- 6. Antiemetics, Selective 5-HT3 Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]

A Comprehensive Technical Guide to the Synthesis and Characterization of Deuterated Granisetron

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of deuterated Granisetron, a selective 5-HT3 receptor antagonist used as an antiemetic. This document details the synthetic pathways for introducing deuterium labels, comprehensive characterization methodologies, and the underlying mechanism of action. The information presented is intended to support researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

Granisetron is a potent and selective antagonist of the serotonin 5-HT3 receptor, widely used for the prevention and treatment of nausea and vomiting, particularly those induced by chemotherapy and radiotherapy.[1][2] Isotopic labeling of pharmaceuticals with deuterium has become a valuable strategy in drug discovery and development. Deuteration can modify the metabolic profile of a drug, potentially leading to an improved pharmacokinetic and toxicological profile without altering its fundamental pharmacological activity. This guide focuses on the synthesis and characterization of deuterated Granisetron, providing detailed protocols and data for researchers.

Mechanism of Action

Granisetron exerts its antiemetic effect by selectively blocking 5-HT3 receptors.[2][3] These receptors are located peripherally on vagal nerve terminals in the gastrointestinal tract and centrally in the chemoreceptor trigger zone (CTZ) of the area postrema.[2][3] During chemotherapy or radiation, enterochromaffin cells in the GI tract release serotonin (5-HT), which activates 5-HT3 receptors on vagal afferent nerves. This activation transmits signals to the vomiting center in the brainstem, inducing nausea and vomiting.[1] Granisetron competitively inhibits the binding of serotonin to these receptors, thereby blocking the emetic signal cascade.[3]

Synthesis of Deuterated Granisetron

The synthesis of deuterated Granisetron can be achieved by incorporating deuterium atoms into one or both of the key precursors: 1-methyl-indazole-3-carboxylic acid and endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine. The primary strategy involves the use of deuterated methylating agents. This guide outlines the synthesis of Granisetron-d3 and Granisetron-d6.

Synthesis of Deuterated Precursors

3.1.1. Synthesis of 1-(Methyl-d3)-indazole-3-carboxylic acid

This precursor can be synthesized by the methylation of indazole-3-carboxylic acid using a deuterated methylating agent, such as iodomethane-d3.[4][5]

-

Reaction: Indazole-3-carboxylic acid is reacted with iodomethane-d3 in the presence of a suitable base (e.g., calcium methoxide) in a polar solvent like methanol.[4]

3.1.2. Synthesis of endo-9-(Methyl-d3)-9-azabicyclo[3.3.1]nonan-3-amine

The synthesis of this precursor involves the N-methylation of the corresponding desmethyl amine using a deuterated methylating agent.

General Synthesis of Deuterated Granisetron

The final step in the synthesis is the amide coupling of the deuterated 1-methyl-indazole-3-carboxylic acid with endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine (for this compound) or with the deuterated amine precursor (for Granisetron-d6).[6]

-

Reaction: 1-(Methyl-d3)-indazole-3-carboxylic acid is first converted to its acid chloride using a chlorinating agent like thionyl chloride or oxalyl chloride. The resulting acid chloride is then reacted with the appropriate amine precursor in the presence of a base such as triethylamine to yield the final deuterated Granisetron product.

Characterization of Deuterated Granisetron

Comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized deuterated Granisetron. The following analytical techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for structural elucidation and confirming the position of deuterium incorporation.

-

¹H NMR: The proton NMR spectrum of deuterated Granisetron will show the absence of signals corresponding to the positions where deuterium has been substituted. For this compound (deuteration on the indazole N-methyl group), the characteristic singlet for the N-CH₃ protons will be absent.

-

¹³C NMR: The carbon-13 NMR spectrum will show a decrease in the intensity of the signal for the carbon atom attached to deuterium due to the loss of the nuclear Overhauser effect (NOE) and coupling to deuterium. The signal may also appear as a multiplet due to C-D coupling.

Table 1: Predicted ¹³C NMR Chemical Shifts for Granisetron HCl

| Atom | Chemical Shift (ppm) |

| C=O | 162.5 |

| Aromatic C | 140.1, 137.2, 128.9, 124.5, 122.9, 121.8, 110.1 |

| N-CH-N | 58.6 |

| N-CH₂ | 48.3 |

| CH-NH | 45.9 |

| N-CH₃ (indazole) | 35.5 |

| N-CH₃ (bicyclo) | 33.8 |

| CH₂ | 28.7, 26.1, 16.9 |

Note: Data is based on the known spectrum of non-deuterated Granisetron HCl and is for reference.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the deuterated compound and to determine the level of isotopic enrichment.

-

High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, confirming the incorporation of the expected number of deuterium atoms.

-

Tandem Mass Spectrometry (MS/MS): Can be used to study the fragmentation pattern of the deuterated molecule. The fragmentation can help confirm the location of the deuterium label. For Granisetron, a common fragmentation involves the cleavage of the amide bond.[7]

Table 2: LC-MS/MS Parameters for Granisetron Analysis

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (m/z) | 313.4 (for non-deuterated) |

| Product Ion (m/z) | 138.0 |

| Collision Energy | Optimized for the specific instrument |

For this compound, the precursor ion would be expected at m/z 316.4, and for Granisetron-d6, at m/z 319.4.

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the purity of the synthesized deuterated Granisetron.

-

Method: A reversed-phase HPLC method with UV detection is typically used. The mobile phase often consists of a mixture of acetonitrile and a phosphate buffer.[8]

-

Purity Assessment: The purity is determined by calculating the peak area of the deuterated Granisetron relative to the total peak area of all components in the chromatogram.

Table 3: Example HPLC Method Parameters for Granisetron

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile : 0.05 M Potassium Dihydrogen Phosphate buffer (pH 3.0) (30:70) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 301 nm |

| Retention Time | Approximately 4.3 min |

Experimental Protocols

Synthesis of Iodomethane-d3

Iodomethane-d3 can be prepared from deuterated methanol. One common method involves the reaction of deuterated methanol with iodine and red phosphorus.[9] Alternatively, trimethylsilyl iodide (TMSI) can be reacted with deuterated methanol in dichloromethane.[10]

General Procedure for Amide Coupling

-

To a solution of deuterated 1-methyl-indazole-3-carboxylic acid in an appropriate solvent (e.g., dichloromethane), add a chlorinating agent (e.g., oxalyl chloride or thionyl chloride) and a catalytic amount of DMF.

-

Stir the reaction mixture at room temperature until the conversion to the acid chloride is complete (monitored by TLC or IR spectroscopy).

-

In a separate flask, dissolve the deuterated or non-deuterated endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine and a base (e.g., triethylamine) in the same solvent.

-

Slowly add the solution of the acid chloride to the amine solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Work up the reaction by washing with aqueous sodium bicarbonate and brine.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization to obtain the deuterated Granisetron.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of deuterated Granisetron. The outlined synthetic strategies, utilizing deuterated precursors, and the comprehensive analytical methodologies, including NMR, MS, and HPLC, offer a solid foundation for researchers in the field. The provided diagrams and tabulated data serve as quick references for understanding the mechanism of action, synthetic workflow, and key characterization parameters. The successful synthesis and thorough characterization of deuterated Granisetron will enable further investigation into its pharmacokinetic and metabolic properties, potentially leading to the development of improved antiemetic therapies.

References

- 1. What is the mechanism of Granisetron? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Granisetron - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. EP1484321A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. exsyncorp.com [exsyncorp.com]

- 10. bloomtechz.com [bloomtechz.com]

Granisetron-d3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Granisetron-d3, a deuterated analog of the potent antiemetic agent Granisetron. This document outlines its chemical properties, its critical role in analytical and pharmacokinetic studies, and the underlying mechanism of action of its parent compound.

Core Compound Details

This compound is a stable isotope-labeled version of Granisetron, primarily utilized as an internal standard in quantitative bioanalytical assays.[1][2][3] The incorporation of deuterium atoms results in a higher molecular weight compared to the parent drug, allowing for its differentiation in mass spectrometry-based analyses without altering its chemical behavior in chromatographic separations.

| Property | Value | Source(s) |

| CAS Number | 1224925-76-1 | [2][3] |

| Molecular Formula | C₁₈H₂₁D₃N₄O | [2][4] |

| Molecular Weight | 315.44 g/mol | [3] |

| Formal Name | 1-(methyl-d₃)-N-[(3-endo)-9-methyl-9-azabicyclo[3.3.1]non-3-yl]-1H-indazole-3-carboxamide | [2] |

| Synonyms | BRL 43694-d3, Kytril-d3, endo-Granisetron-d3 | [1] |

Mechanism of Action: The 5-HT3 Receptor Pathway

Granisetron exerts its antiemetic effects by acting as a highly selective antagonist of the serotonin 5-HT3 receptor.[2] These receptors are ligand-gated ion channels predominantly located on peripheral vagal nerve terminals and centrally in the chemoreceptor trigger zone (CTZ) of the brainstem.[5]

During chemotherapy or radiotherapy, enterochromaffin cells in the gastrointestinal tract release large amounts of serotonin (5-HT).[6] This serotonin binds to 5-HT3 receptors, initiating a signaling cascade that leads to nausea and vomiting.

The activation of the 5-HT3 receptor, a cation channel, leads to a rapid influx of sodium (Na⁺) and calcium (Ca²⁺) ions, causing neuronal depolarization.[7][8] This depolarization transmits signals to the vomiting center in the brain. The influx of Ca²⁺ also triggers downstream signaling pathways, including the activation of Calmodulin-dependent protein kinase II (CaMKII) and extracellular signal-regulated kinases 1 and 2 (ERK1/2), which contribute to the emetic response.[7]

Granisetron competitively blocks the binding of serotonin to the 5-HT3 receptor, thereby inhibiting this signaling cascade and preventing the emetic reflex.[6]

Experimental Protocols: Quantification of Granisetron

This compound is the internal standard of choice for the quantification of granisetron in biological matrices, such as human plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10] This method is essential for pharmacokinetic, bioavailability, and bioequivalence studies.

Sample Preparation: Liquid-Liquid Extraction (LLE)

A common method for extracting granisetron and the internal standard from plasma is liquid-liquid extraction.

-

To a 100 µL aliquot of human plasma, add the internal standard (this compound).[9]

-

Vortex the sample to ensure homogeneity.

-

Add a suitable organic extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).

-

Vortex vigorously for several minutes to facilitate the transfer of the analyte and internal standard into the organic phase.

-

Centrifuge the sample to separate the organic and aqueous layers.

-

Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Chromatographic and Mass Spectrometric Conditions

The following tables summarize typical parameters for the LC-MS/MS analysis of granisetron.

Table 1: Liquid Chromatography Conditions

| Parameter | Typical Value | Source(s) |

| Column | Reversed-phase C18 or C6-phenyl | [10][11] |

| Mobile Phase | Isocratic or gradient mixture of an aqueous buffer (e.g., ammonium formate with formic acid) and an organic solvent (e.g., acetonitrile or methanol) | [10][11] |

| Flow Rate | 0.25 - 1.0 mL/min | [10][11] |

| Column Temperature | Ambient or controlled (e.g., 40 °C) | [12] |

| Injection Volume | 5 - 20 µL | N/A |

Table 2: Mass Spectrometry Conditions

| Parameter | Typical Value | Source(s) |

| Ionization Mode | Electrospray Ionization (ESI), Positive | [9][10] |

| Detection Mode | Multiple Reaction Monitoring (MRM) | [10] |

| MRM Transition (Granisetron) | m/z 313.4 → 138 | [9][10] |

| MRM Transition (Internal Standard) | Varies depending on the specific standard used (e.g., m/z 409 → 228 for a different IS) | [10] |

| Dry Gas Temperature | ~350 °C | [11] |

Experimental Workflow

The following diagram illustrates the typical workflow for the quantification of granisetron in a biological sample using this compound as an internal standard.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of granisetron in complex biological matrices. Its use as an internal standard in LC-MS/MS-based methods is crucial for advancing our understanding of the pharmacokinetics of granisetron and for the development of new and improved antiemetic therapies. A thorough understanding of the 5-HT3 receptor signaling pathway, which is effectively blocked by granisetron, provides the mechanistic basis for its clinical efficacy.

References

- 1. researchgate.net [researchgate.net]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound - CAS - 1224925-76-1 | Axios Research [axios-research.com]

- 4. This compound - Acanthus Research [acanthusresearch.com]

- 5. 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 5-HT3 receptor - Wikipedia [en.wikipedia.org]

- 9. Rapid determination of granisetron in human plasma by liquid chromatography coupled to tandem mass spectrometry and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantification of granisetron in human plasma by liquid chromatography coupled to electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medkoo.com [medkoo.com]

- 12. ijpsr.com [ijpsr.com]

An In-depth Technical Guide on the Solubility of Granisetron-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for Granisetron-d3. Due to the limited direct quantitative data for the deuterated compound, this guide also includes solubility information for the non-deuterated form, Granisetron hydrochloride, to provide a valuable reference point for researchers. It is important to note that while the solubility of a deuterated compound is generally very similar to its non-deuterated counterpart, minor differences can exist.

Core Solubility Data

The solubility of a compound is a critical physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation development. Understanding the solubility of this compound in various solvents is essential for its application in research and as an internal standard in analytical methods.

Qualitative Solubility of this compound

Direct solubility data for this compound is limited. However, it has been reported to be soluble in methanol[1][2].

Quantitative Solubility of Granisetron Hydrochloride

More extensive quantitative solubility data is available for the hydrochloride salt of the non-deuterated form, Granisetron. This information can serve as a useful surrogate for estimating the solubility of this compound.

| Solvent System | Concentration (mg/mL) | Molar Concentration (mM) | Remarks |

| Water | > 10 | - | Freely soluble[3] |

| Water | 34.89[4] | 100[4] | - |

| PBS (pH 7.2) | ~10[5] | - | - |

| pH 1.2 HCl, pH 4.0 Acetate Buffer, pH 6.8 Phosphate Buffer (at 37 °C) | > 300[6] | - | Good solubility with no pH dependence noted[6] |

| DMSO | 11[7] | 35.21[7] | Fresh DMSO is recommended as moisture can reduce solubility[7] |

| DMSO | 3.49[4] | 10[4] | - |

| Ethanol | - | - | Slightly soluble[5] |

| Methanol | - | - | Slightly soluble[3] |

Note: The significant discrepancy in the reported solubility of Granisetron hydrochloride in DMSO (11 mg/mL vs. 3.49 mg/mL) may be attributable to differences in experimental conditions, such as temperature, the purity of the compound, and the hydration state of the DMSO used.

Experimental Protocol for Solubility Determination

While a specific, detailed experimental protocol for determining the solubility of this compound has not been published, a general and widely accepted methodology can be applied. The following protocol is a standard approach for assessing the solubility of a chemical compound in various solvents.

Objective: To determine the solubility of this compound in a selection of relevant solvents.

Materials:

-

This compound (solid form)

-

Selected solvents (e.g., Water, Ethanol, Methanol, DMSO, DMF)

-

Glass vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Orbital shaker or rotator

-

Temperature-controlled incubator or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another suitable analytical instrument.

Methodology:

-

Preparation of Stock Solutions: Prepare a high-concentration stock solution of this compound in a solvent in which it is known to be freely soluble (e.g., Methanol). This stock solution will be used to create a calibration curve for quantification.

-

Equilibrium Solubility Measurement (Shake-Flask Method):

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker or rotator (e.g., at 25 °C and/or 37 °C) to allow for continuous agitation.

-

Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Processing:

-

After the equilibration period, visually inspect the vials for the presence of undissolved solid.

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant from each vial, ensuring no solid particles are transferred.

-

-

Quantification:

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC method or another appropriate analytical technique to determine the concentration of dissolved this compound.

-

Use the previously prepared calibration curve to accurately quantify the concentration in the original supernatant.

-

-

Data Reporting: Express the solubility in terms of mg/mL and/or molarity (mol/L).

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a compound using the shake-flask method.

Caption: General workflow for solubility determination.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound - Daicel Pharma Standards [daicelpharmastandards.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Granisetron hydrochloride | 5-HT3 Receptors | Tocris Bioscience [tocris.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. selleckchem.com [selleckchem.com]

A Technical Guide to High-Purity Granisetron-d3 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity Granisetron-d3, a deuterated analog of the selective 5-HT3 receptor antagonist, Granisetron. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who utilize this compound as an internal standard in analytical and pharmacokinetic studies. The guide details commercial suppliers, quantitative specifications, and recommended experimental protocols for purity assessment, alongside visualizations of its synthesis and quality control workflow.

This compound is a critical tool in bioanalytical assays, where its near-identical physicochemical properties to the parent drug, Granisetron, allow for accurate quantification in complex biological matrices. The incorporation of three deuterium atoms on the N-methyl group provides a distinct mass shift for mass spectrometry-based detection, without significantly altering its chromatographic behavior.

Commercial Suppliers and Quantitative Specifications

The procurement of high-purity this compound is crucial for the integrity of research data. Several reputable commercial suppliers offer this stable isotope-labeled standard. The following table summarizes the available quantitative data from a selection of these suppliers. It is important to note that specifications can vary by batch, and users should always refer to the supplier-provided Certificate of Analysis (CoA) for the most accurate information.

| Supplier | CAS Number | Molecular Formula | Chemical Purity | Isotopic Purity (Deuterated Forms) | Provided Documentation |

| Veeprho | 1224925-76-1 | C₁₈H₂₁D₃N₄O | Information available upon request | Information available upon request | Certificate of Analysis |

| Daicel Pharma | 1224925-76-1 | C₁₈H₂₁D₃N₄O | Data provided in CoA | Data provided in CoA | Detailed Certificate of Analysis with ¹H NMR, ¹³C NMR, IR, MASS, and HPLC purity data[1] |

| Cayman Chemical | 1224925-76-1 | C₁₈H₂₁D₃N₄O | ≥98% (unlabeled) | ≥99% (d₁-d₃)[2] | Certificate of Analysis, GC/LC-MS data available on request |

| Simson Pharma | 1224925-76-1 | C₁₈H₂₁D₃N₄O | Information available upon request | Information available upon request | Certificate of Analysis with every compound |

| LGC Standards | 1224925-76-1 | C₁₈H₂₁D₃N₄O | Information available upon request | Information available upon request | Certificate of Analysis |

| Cleanchem | 1224925-76-1 | C₁₈H₂₁D₃N₄O | Custom synthesis, specifications on request | Custom synthesis, specifications on request | Certificate of Analysis |

Synthesis Pathway

The synthesis of this compound typically involves the introduction of a deuterated methyl group onto a suitable precursor. A common and efficient method is the N-alkylation of des-methyl Granisetron with a deuterated methylating agent, such as iodomethane-d3 (CD₃I). This late-stage deuteration strategy is advantageous as it utilizes a readily available precursor.

Experimental Protocols for Quality Assessment

To ensure the high purity of this compound, a series of analytical tests are performed. These typically include High-Performance Liquid Chromatography (HPLC) for chemical purity, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and determination of isotopic enrichment, and Mass Spectrometry (MS) for confirmation of molecular weight and isotopic distribution.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This protocol is adapted from established methods for the analysis of Granisetron and its related substances.

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient mixture of a buffered aqueous phase (e.g., 20 mM potassium phosphate, pH 7.0) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 300 nm.

-

Injection Volume: 10 µL.

-

Procedure:

-

Prepare a standard solution of this compound in the mobile phase.

-

Inject the solution into the HPLC system.

-

Record the chromatogram and integrate the peak areas.

-

Calculate the chemical purity by dividing the area of the main peak by the total area of all peaks.

-

Quantitative Nuclear Magnetic Resonance (qNMR) for Isotopic Purity

¹H NMR spectroscopy is a powerful tool for determining the isotopic enrichment of deuterated compounds.

-

Instrumentation: NMR spectrometer (400 MHz or higher).

-

Solvent: A suitable deuterated solvent in which the sample is soluble (e.g., Chloroform-d, Dimethyl sulfoxide-d₆).

-

Internal Standard: A certified reference material with a known purity (e.g., maleic acid).

-

Procedure:

-

Accurately weigh a known amount of this compound and the internal standard into an NMR tube.

-

Dissolve the mixture in the deuterated solvent.

-

Acquire a quantitative ¹H NMR spectrum with appropriate relaxation delays to ensure full signal recovery.

-

Integrate the signals corresponding to the non-deuterated positions of this compound and the signal of the internal standard.

-

Compare the integral of the residual proton signal of the methyl group with the integrals of other protons in the molecule to determine the degree of deuteration.

-

Mass Spectrometry (MS) for Molecular Weight and Isotopic Distribution

High-resolution mass spectrometry is used to confirm the molecular weight and the isotopic distribution of this compound.

-

Instrumentation: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) coupled to an appropriate ionization source (e.g., ESI).

-

Procedure:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution directly into the mass spectrometer or inject it via an LC system.

-

Acquire the mass spectrum in the appropriate mass range.

-

Compare the observed mass of the molecular ion with the theoretical mass of this compound.

-

Analyze the isotopic pattern to confirm the presence and distribution of the deuterium labels.

-

Quality Control Workflow

A robust quality control (QC) workflow is essential to guarantee the identity, purity, and isotopic enrichment of each batch of this compound.

References

Isotopic Purity of Commercially Available Granisetron-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of commercially available Granisetron-d3, a critical internal standard for bioanalytical studies. Understanding the isotopic composition of deuterated standards is paramount for ensuring the accuracy and reliability of quantitative mass spectrometry-based assays. This document outlines the typical isotopic distribution, the analytical methodologies used for its determination, and the underlying principles of these techniques.

Data Presentation: Isotopic Purity of this compound

The isotopic purity of commercially available this compound is typically high, with the d3 isotopologue being the most abundant species. While the exact distribution can vary between batches and suppliers, a representative isotopic distribution is presented in Table 1. This data is compiled based on general specifications provided by various commercial suppliers. For precise figures, it is always recommended to consult the Certificate of Analysis (CoA) provided by the specific vendor for a given lot number.

| Isotopologue | Deuterium Atoms (n) | Representative Abundance (%) |

| d0 | 0 | < 0.5 |

| d1 | 1 | < 1.0 |

| d2 | 2 | < 2.0 |

| d3 | 3 | > 97.0 |

Table 1: Representative Isotopic Distribution of Commercially Available this compound. The table illustrates a typical distribution of deuterated and non-deuterated species in a commercial sample of this compound.

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity for deuterated compounds like this compound relies on high-resolution analytical techniques capable of distinguishing between minute mass differences. The two primary methods employed are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS) for Isotopic Purity Assessment

High-resolution mass spectrometry is a powerful tool for quantifying the relative abundance of each isotopologue in a deuterated compound.

Methodology:

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile, at a concentration appropriate for the instrument's sensitivity (typically in the low µg/mL to ng/mL range).

-

Chromatographic Separation (LC-MS): The sample is injected into a liquid chromatography system coupled to the mass spectrometer. While extensive chromatographic separation is not necessary for a pure standard, a short column and a simple isocratic or gradient elution can be used to ensure the sample is free of any interfering impurities before entering the mass spectrometer.

-

Mass Spectrometric Analysis:

-

Ionization: Electrospray ionization (ESI) is commonly used to generate protonated molecular ions [M+H]+ of this compound and its isotopologues.

-

Mass Analysis: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is used to acquire the mass spectrum. The high resolving power of these instruments is crucial for separating the isotopic peaks, which are very close in mass.

-

Data Acquisition: The mass spectrum is acquired over a narrow mass range centered on the expected m/z values of the protonated d0 to d3 isotopologues of Granisetron.

-

-

Data Analysis:

-

The intensity of the ion signal for each isotopologue (d0, d1, d2, and d3) is measured.

-

The relative abundance of each isotopologue is calculated by dividing the intensity of its peak by the total intensity of all isotopologue peaks.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity Assessment

NMR spectroscopy, particularly ¹H (proton) and ²H (deuterium) NMR, can provide valuable information about the isotopic purity and the specific sites of deuteration.

Methodology:

-

Sample Preparation: A sufficient amount of the this compound sample is dissolved in a suitable deuterated solvent (e.g., chloroform-d, methanol-d4) in an NMR tube.

-

¹H NMR Analysis:

-

A standard proton NMR spectrum is acquired.

-

The absence or significant reduction of the signal corresponding to the protons that have been replaced by deuterium confirms the location of the deuterium label.

-

By comparing the integration of the residual proton signal at the deuterated position to the integration of a non-deuterated proton signal elsewhere in the molecule, the percentage of deuteration can be estimated.

-

-

²H NMR Analysis:

-

A deuterium NMR spectrum is acquired.

-

The presence of a signal at the chemical shift corresponding to the deuterated position confirms the presence and location of the deuterium label.

-

-

Quantitative NMR (qNMR): For a more precise quantification of isotopic purity, quantitative NMR techniques can be employed. This involves using a certified internal standard and carefully controlled experimental parameters to directly determine the concentration of the deuterated species.

Visualizations

The following diagrams illustrate the workflow for determining the isotopic purity of this compound and the logical relationship of the analytical techniques.

Caption: Workflow for Isotopic Purity Determination.

Caption: Analytical Techniques for Isotopic Purity.

An In-depth Technical Guide to the Storage and Handling of Granisetron-d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive recommendations for the proper storage and handling of Granisetron-d3, a deuterated internal standard crucial for the accurate quantification of granisetron in biological matrices. Adherence to these guidelines is essential to maintain the chemical purity, isotopic integrity, and stability of the compound, ensuring reliable and reproducible results in research and development.

Storage Recommendations

The stability of this compound is paramount for its use as an internal standard. Improper storage can lead to degradation and isotopic exchange, compromising the accuracy of analytical measurements.

Solid Form

This compound in its solid form should be stored under controlled conditions to ensure long-term stability.

Table 1: Storage Conditions for Solid this compound

| Parameter | Recommendation | Rationale |

| Temperature | -20°C[1] | Minimizes chemical degradation and preserves the integrity of the compound over an extended period. |

| Light | Protect from light | Prevents photolytic degradation. Store in an opaque or amber vial. |

| Atmosphere | Store in a tightly sealed container | Protects from moisture and atmospheric contaminants. |

Solution Form

Once in solution, the stability of this compound can be influenced by the solvent, pH, temperature, and light exposure. The following recommendations are based on stability studies of the non-deuterated form, Granisetron, which is expected to have similar chemical stability.

Table 2: Stability of Granisetron Solutions

| Diluent | Concentration | Storage Temperature | Duration | Stability |

| 0.9% Sodium Chloride or 5% Dextrose | Not specified | Room Temperature | 24 hours | Stable[2] |

| 0.9% Sodium Chloride or 5% Dextrose | Not specified | 2-8°C | 24 hours | Stable |

| PBS (pH 7.2) | approx. 10 mg/mL | Not specified | Not recommended for more than one day[3] | Limited |

Handling Procedures

Proper handling of this compound is crucial to prevent contamination, ensure personnel safety, and maintain the integrity of the compound.

Personal Protective Equipment (PPE)

When handling this compound in solid or solution form, appropriate PPE should be worn.

Table 3: Recommended Personal Protective Equipment

| PPE | Specification |

| Gloves | Nitrile or other chemically resistant gloves |

| Eye Protection | Safety glasses or goggles |

| Lab Coat | Standard laboratory coat |

Preparation of Stock Solutions

Careful preparation of stock solutions is critical for accurate quantification.

-

Solvent Selection: this compound is soluble in methanol.[1] For biological experiments, stock solutions in organic solvents should be further diluted in aqueous buffers or isotonic saline to minimize the physiological effects of the organic solvent.[3]

-

Procedure:

-

Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

-

Weigh the required amount of solid in a clean, calibrated weighing vessel.

-

Dissolve the solid in the appropriate solvent.

-

Vortex or sonicate briefly to ensure complete dissolution.

-

Store the stock solution in a tightly sealed, light-protected vial at the recommended temperature.

-

Experimental Protocols

The following protocols are based on established stability-indicating methods for Granisetron and provide a framework for assessing the stability of this compound.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

This method is designed to separate this compound from its potential degradation products.

-

Chromatographic Conditions:

-

Column: A C18 or a phenyl column is often suitable.

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed. The pH of the mobile phase can be adjusted to optimize peak shape and resolution.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at approximately 300 nm.

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

-

-

Forced Degradation Studies: To validate the stability-indicating nature of the HPLC method, forced degradation studies should be performed on a solution of this compound.

-

Acid Hydrolysis: Treat the sample with a dilute acid (e.g., 0.1 N HCl) at an elevated temperature.

-

Base Hydrolysis: Treat the sample with a dilute base (e.g., 0.1 N NaOH) at an elevated temperature.

-

Oxidation: Treat the sample with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

-

Thermal Degradation: Expose the sample to dry heat.

-

Photodegradation: Expose the sample to UV and visible light.

-

Isotopic Purity Assessment by Mass Spectrometry

The isotopic purity of this compound should be periodically assessed to ensure that no significant H/D exchange has occurred.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended.

-

Method:

-

Prepare a dilute solution of this compound in a suitable solvent.

-

Infuse the solution directly into the mass spectrometer or inject it into an LC-MS system.

-

Acquire a full scan mass spectrum in the appropriate mass range.

-

Determine the relative abundance of the deuterated (M+3) and non-deuterated (M) molecular ions.

-

Visualizations

Recommended Workflow for Handling this compound

Caption: Workflow for handling this compound from receipt to analysis.

Logical Flow for Stability Testing

Caption: Logical flow for conducting stability testing of this compound.

References

Methodological & Application

Application Note: Quantitative Analysis of Granisetron in Human Plasma using LC-MS/MS with a Granisetron-d3 Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Granisetron is a potent and selective 5-HT3 receptor antagonist widely used for the prevention and treatment of nausea and vomiting associated with chemotherapy and radiotherapy. Accurate and reliable quantification of granisetron in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note provides a detailed protocol for the determination of granisetron in human plasma using a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, Granisetron-d3, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.

Experimental Protocols

Materials and Reagents

-

Granisetron hydrochloride (Reference Standard)

-

This compound (Internal Standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Ultrapure water

-

Human plasma (with anticoagulant)

Preparation of Standard and Internal Standard Solutions

2.2.1. Standard Stock Solution of Granisetron (1 mg/mL)

-

Accurately weigh 10 mg of Granisetron hydrochloride reference standard.

-

Dissolve in 10 mL of methanol to obtain a 1 mg/mL stock solution.

-

Store the stock solution at 2-8°C.

2.2.2. Working Standard Solutions of Granisetron

Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 (v/v) mixture of acetonitrile and water to achieve the desired concentrations for the calibration curve.

2.2.3. Internal Standard Stock Solution of this compound (1 mg/mL)

-

Accurately weigh 1 mg of this compound.

-

Dissolve in 1 mL of methanol to obtain a 1 mg/mL stock solution.

-

Store the stock solution at 2-8°C.

2.2.4. Internal Standard Working Solution (10 ng/mL)

-

Dilute the this compound stock solution with a 50:50 (v/v) mixture of acetonitrile and water to obtain a final concentration of 10 ng/mL.

-

This working solution will be used for spiking the plasma samples.

Sample Preparation (Protein Precipitation)

-

Thaw frozen human plasma samples at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

In a microcentrifuge tube, pipette 100 µL of the plasma sample.

-

Add 20 µL of the this compound internal standard working solution (10 ng/mL) to each plasma sample, except for the blank samples.

-

To the blank samples, add 20 µL of the 50:50 acetonitrile/water mixture.

-

Vortex briefly.

-

Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge the samples at 13,000 rpm for 10 minutes.

-

Carefully transfer the supernatant to a clean autosampler vial.

-

Inject a portion of the supernatant into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

2.4.1. Liquid Chromatography

-

LC System: Agilent 1200 series or equivalent

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions for column re-equilibration.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

2.4.2. Mass Spectrometry

-

MS System: Triple quadrupole mass spectrometer (e.g., Agilent 6460 or equivalent)

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Granisetron: m/z 313.4 → 138.0[1]

-

This compound: m/z 316.4 → 141.0 (Predicted, requires experimental confirmation)

-

-

Gas Temperature: 350°C

-

Gas Flow: 10 L/min

-

Nebulizer Pressure: 45 psi

-

Sheath Gas Temperature: 380°C

-

Sheath Gas Flow: 11 L/min

-

Capillary Voltage: 4000 V

Data Presentation

The following tables summarize the quantitative data from various published LC-MS/MS methods for granisetron analysis.

Table 1: LC-MS/MS Method Parameters for Granisetron Quantification

| Parameter | Method 1 | Method 2 | Method 3 |

| Internal Standard | This compound | Aripiprazole | Not Specified |

| Sample Matrix | Human Plasma | Human Plasma | Human Plasma |

| Sample Preparation | Protein Precipitation | Liquid-Liquid Extraction | Protein Precipitation |

| Linearity Range (ng/mL) | 0.05 - 20 | 0.1 - 20 | 0.02 - 20[1] |

| LLOQ (ng/mL) | 0.05 | 0.1 | 0.02[1] |

| Accuracy (%) | 95.2 - 104.5 | Within ±15% | Within ±15% |

| Precision (CV%) | < 15 | < 15 | < 15 |

| Recovery (%) | > 85 | > 80 | 97.9[1] |

Table 2: MRM Transitions and Mass Spectrometer Settings

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Fragmentor (V) | Collision Energy (eV) |

| Granisetron | 313.4 | 138.0 | 200 | 135 | 25 |

| This compound | 316.4 | 141.0 | 200 | 135 | 25 |

(Note: The settings for this compound are predicted and should be optimized during method development.)

Mandatory Visualization

Caption: Experimental workflow for Granisetron analysis.

Caption: Logical flow of quantification.

References

Application Notes and Protocols for the Bioanalysis of Granisetron using Granisetron-d3 Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Granisetron is a potent and selective serotonin 5-HT3 receptor antagonist widely used for the prevention and treatment of nausea and vomiting, particularly that induced by chemotherapy and radiotherapy. Accurate and reliable quantification of Granisetron in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as Granisetron-d3, is the gold standard for mass spectrometry-based bioanalysis, as it effectively compensates for variability in sample preparation and instrument response.

These application notes provide detailed protocols for the extraction of Granisetron from human plasma using three common sample preparation techniques: protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). Each protocol is followed by a representative UPLC-MS/MS method for the sensitive and specific quantification of Granisetron.

Mechanism of Action: 5-HT3 Receptor Antagonism

Granisetron exerts its antiemetic effect by selectively blocking 5-HT3 receptors located peripherally on vagal nerve terminals in the gastrointestinal tract and centrally in the chemoreceptor trigger zone (CTZ) of the area postrema. Chemotherapeutic agents can cause the release of serotonin (5-HT) from enterochromaffin cells in the gut, which then stimulates 5-HT3 receptors, initiating a signaling cascade that leads to nausea and vomiting. By antagonizing these receptors, Granisetron effectively blocks this pathway.

Quantitative Data Summary

The following tables summarize typical performance characteristics for the analysis of Granisetron in human plasma using different sample preparation techniques with this compound as the internal standard.

Table 1: Performance Characteristics of Sample Preparation Methods

| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |

| Recovery (%) | 96.3% - 101%[1][2] | 90% - 97.9%[3][4] | 58.69%[5] |

| Matrix Effect (%) | Generally higher | Moderate | Low to Moderate |

| Lower Limit of Quantification (LLOQ) | 0.05 - 0.1 ng/mL[1][2] | 0.02 - 0.1 ng/mL[3][6] | 50 - 225 ng/mL[7][8] |

| Linearity Range (ng/mL) | 0.05 - 20[1] | 0.1 - 20[6][7] | 50 - 225[8] |

Experimental Workflows

The general workflow for bioanalysis of Granisetron involves sample collection, preparation, LC-MS/MS analysis, and data processing.

Detailed Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

This protocol describes a simple and rapid method for the extraction of Granisetron from human plasma.

Materials:

-

Human plasma

-

Granisetron and this compound stock solutions

-

Acetonitrile (ACN) with 0.1% formic acid

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Pipette 100 µL of human plasma into a microcentrifuge tube.

-

Add 10 µL of this compound internal standard working solution.

-

Add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid) to precipitate the plasma proteins.[9]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.[9]

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Inject an aliquot of the supernatant directly into the UPLC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol provides a method for cleaner sample extracts compared to protein precipitation.

Materials:

-

Human plasma

-

Granisetron and this compound stock solutions

-

Buffer solution (e.g., pH 9.0 carbonate buffer)

-

Extraction solvent (e.g., ethyl acetate or a mixture of diethyl ether and dichloromethane)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

Pipette 100 µL of human plasma into a microcentrifuge tube.[3]

-

Add 10 µL of this compound internal standard working solution.

-

Add 50 µL of buffer solution (e.g., 0.1 M sodium carbonate) to alkalinize the sample.

-

Add 600 µL of the extraction solvent (e.g., ethyl acetate).

-

Vortex the mixture for 5 minutes.

-

Centrifuge at 4,000 x g for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot into the UPLC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE)

This protocol offers the highest degree of sample cleanup, minimizing matrix effects.

Materials:

-

Human plasma

-

Granisetron and this compound stock solutions

-

SPE cartridges (e.g., C18 or mixed-mode cation exchange)

-

Conditioning solvent (e.g., methanol)

-

Equilibration solvent (e.g., water)

-

Wash solution (e.g., 5% methanol in water)

-

Elution solvent (e.g., methanol with 2% formic acid)

-

SPE vacuum manifold

-

Nitrogen evaporator

Procedure:

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load 500 µL of human plasma (pre-treated with internal standard) onto the cartridge.

-

Apply a gentle vacuum to draw the sample through the sorbent.

-

Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

-

Dry the cartridge under vacuum for 1-2 minutes.

-

Elute Granisetron and this compound with 1 mL of elution solvent.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot into the UPLC-MS/MS system.

UPLC-MS/MS Instrumental Analysis

Table 2: Typical UPLC-MS/MS Parameters

| Parameter | Setting |

| UPLC System | Waters ACQUITY UPLC or equivalent |

| Column | ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent[1] |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5-95% B over 2 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | Granisetron: 313.2 > 138.2 (Quantifier), 313.2 > 96.1 (Qualifier) |

| This compound: 316.2 > 141.2 | |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

Note: These parameters are a general guideline and may require optimization for specific instrumentation and laboratory conditions.

Conclusion

The choice of sample preparation technique for Granisetron analysis depends on the specific requirements of the study, including the desired level of sensitivity, throughput, and the complexity of the biological matrix. Protein precipitation offers a rapid and straightforward approach suitable for high-throughput screening. Liquid-liquid extraction provides a cleaner sample with reduced matrix effects. Solid-phase extraction yields the cleanest extracts, minimizing ion suppression and leading to the most accurate and precise results, albeit with a more complex and time-consuming procedure. The provided protocols, when coupled with the robust UPLC-MS/MS method, offer reliable and sensitive quantification of Granisetron in human plasma for a variety of research and clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Rapid determination of granisetron in human plasma by liquid chromatography coupled to tandem mass spectrometry and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. High-performance liquid chromatographic determination of granisetron in human plasma [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Quantification of granisetron in human plasma by liquid chromatography coupled to electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. btrc-charity.org [btrc-charity.org]

Application of Granisetron-d3 in Pharmacokinetic Studies of Granisetron

For Researchers, Scientists, and Drug Development Professionals

Introduction

Granisetron is a potent and selective serotonin 5-HT3 receptor antagonist widely used for the prevention and treatment of nausea and vomiting associated with chemotherapy, radiation therapy, and postoperative procedures.[1][2] To accurately characterize its pharmacokinetic profile, a robust and reliable bioanalytical method is essential. The use of a stable isotope-labeled internal standard, such as Granisetron-d3, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound, being chemically identical to Granisetron but with a different mass, co-elutes with the analyte and experiences similar extraction and ionization effects, thereby correcting for variability during sample preparation and analysis and ensuring high accuracy and precision of the pharmacokinetic data.

Mechanism of Action of Granisetron

Granisetron exerts its antiemetic effect by selectively blocking 5-HT3 receptors.[1] These receptors are ligand-gated ion channels located on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) in the central nervous system.[2][3] During chemotherapy or radiotherapy, enterochromaffin cells in the gut release serotonin (5-HT), which then activates these 5-HT3 receptors, initiating a signaling cascade that leads to nausea and vomiting.[1] By competitively inhibiting the binding of serotonin to these receptors, Granisetron effectively blocks this signaling pathway.[2]

The binding of serotonin to the 5-HT3 receptor normally causes the opening of a non-selective cation channel, leading to an influx of sodium (Na+) and calcium (Ca2+) ions.[4] This influx results in neuronal depolarization and the transmission of the emetic signal to the vomiting center in the brainstem.[4] Granisetron's blockade of this channel prevents this depolarization, thereby inhibiting the emetic reflex.

Data Presentation: Pharmacokinetic Parameters of Granisetron

The following tables summarize the key pharmacokinetic parameters of Granisetron from studies in healthy adult volunteers following oral and transdermal administration. These values were determined using bioanalytical methods that typically employ a stable isotope-labeled internal standard like this compound for accurate quantification.

Table 1: Pharmacokinetic Parameters of Oral Granisetron (2 mg single dose) in Healthy Volunteers [5]

| Parameter | Mean ± SD |

| Cmax (ng/mL) | 6.93 ± 1.90 |

| tmax (h) | 1.35 ± 0.29 |

| t1/2 (h) | 5.59 ± 1.87 |

| AUC0-24 (ng·h/mL) | 36.61 ± 8.87 |

| AUC0-∞ (ng·h/mL) | 39.32 ± 9.36 |

| CL/F (L/h) | 54.23 ± 16.08 |

Table 2: Pharmacokinetic Parameters of Transdermal Granisetron (34.3 mg/52 cm²) in Healthy Volunteers [6][7]

| Parameter | Mean Value |

| Cmax | Reached at 48 h |

| Cavg (ng/mL) over 6 days | 2.2 |

| t1/2 (h) | 36 |

| AUC0-∞ (ng·h/mL) | 420 |

Experimental Protocols

Bioanalytical Method for Granisetron in Human Plasma using LC-MS/MS

This protocol describes a validated method for the quantification of Granisetron in human plasma using this compound as an internal standard.

1. Preparation of Stock and Working Solutions

-

Granisetron Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Granisetron hydrochloride in methanol.

-